molecular formula C23H26N2O3 B12900125 6,7-Dimethoxy-3-((1-methylpiperidin-4-yl)oxy)-1-phenylisoquinoline CAS No. 89707-47-1

6,7-Dimethoxy-3-((1-methylpiperidin-4-yl)oxy)-1-phenylisoquinoline

Cat. No.: B12900125
CAS No.: 89707-47-1
M. Wt: 378.5 g/mol
InChI Key: MXAJMKFEHXVNAD-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3-((1-methylpiperidin-4-yl)oxy)-1-phenylisoquinoline is a complex organic compound with a unique structure that includes methoxy groups, a piperidine ring, and an isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-3-((1-methylpiperidin-4-yl)oxy)-1-phenylisoquinoline typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the isoquinoline core, followed by the introduction of the methoxy groups and the piperidine ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-3-((1-methylpiperidin-4-yl)oxy)-1-phenylisoquinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The isoquinoline core can be reduced to tetrahydroisoquinoline derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the substituents used.

Scientific Research Applications

6,7-Dimethoxy-3-((1-methylpiperidin-4-yl)oxy)-1-phenylisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-3-((1-methylpiperidin-4-yl)oxy)-1-phenylisoquinoline involves its interaction with specific molecular targets. The methoxy groups and the piperidine ring play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1-phenylisoquinoline: Lacks the piperidine ring.

    3-((1-Methylpiperidin-4-yl)oxy)-1-phenylisoquinoline: Lacks the methoxy groups.

    6,7-Dimethoxy-3-((1-methylpiperidin-4-yl)oxy)isoquinoline: Lacks the phenyl group.

Uniqueness

6,7-Dimethoxy-3-((1-methylpiperidin-4-yl)oxy)-1-phenylisoquinoline is unique due to the presence of both methoxy groups and the piperidine ring, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various applications.

Properties

CAS No.

89707-47-1

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

6,7-dimethoxy-3-(1-methylpiperidin-4-yl)oxy-1-phenylisoquinoline

InChI

InChI=1S/C23H26N2O3/c1-25-11-9-18(10-12-25)28-22-14-17-13-20(26-2)21(27-3)15-19(17)23(24-22)16-7-5-4-6-8-16/h4-8,13-15,18H,9-12H2,1-3H3

InChI Key

MXAJMKFEHXVNAD-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)OC2=CC3=CC(=C(C=C3C(=N2)C4=CC=CC=C4)OC)OC

Origin of Product

United States

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